molecular formula C9H16ClNO B1519374 [(5-Tert-butyl-3-furyl)methyl]amine hydrochloride CAS No. 1228070-88-9

[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride

Cat. No. B1519374
M. Wt: 189.68 g/mol
InChI Key: PSLCDLVMCHEZMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride” is C9H16ClNO . Unfortunately, the specific molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

“[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride” is a white to off-white crystalline powder that is soluble in water. It has a melting point of 244°C.

Scientific Research Applications

Chemical Recycling of Poly(ethylene terephthalate)

One application area related to similar chemical functionalities is the chemical recycling of poly(ethylene terephthalate) (PET). In this process, compounds with amine functionalities can play a role in depolymerization reactions. The research conducted by Karayannidis and Achilias (2007) highlights methods for the chemical recycling of PET, including hydrolysis and glycolysis, to recover monomers like terephthalic acid which can then be repolymerized (Karayannidis & Achilias, 2007).

Applications in Synthesis of N-heterocycles

Tert-butanesulfinamide and related compounds have been extensively used in the stereoselective synthesis of amines and their derivatives, highlighting the importance of tert-butyl and amine functionalities in organic synthesis. Philip et al. (2020) provide an overview of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis, demonstrating the versatility of such compounds in producing pharmacologically relevant structures (Philip et al., 2020).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing hazardous compounds, such as amines, through advanced oxidation processes (AOPs) represents another significant area of research. Bhat and Gogate (2021) review the degradation of aliphatic and aromatic amines, dyes, and pesticides using AOPs, underscoring the challenge and strategies in removing recalcitrant nitrogen-containing compounds from the environment (Bhat & Gogate, 2021).

PFAS Removal by Amine-Functionalized Sorbents

Ateia et al. (2019) discuss the use of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This review emphasizes the effectiveness and mechanisms of amine-containing sorbents in capturing PFAS, highlighting the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the removal process (Ateia et al., 2019).

Safety And Hazards

The safety data sheet for a related compound, tert-butylamine, indicates that it is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and is toxic if inhaled . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(5-tert-butylfuran-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-9(2,3)8-4-7(5-10)6-11-8;/h4,6H,5,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLCDLVMCHEZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670186
Record name 1-(5-tert-Butylfuran-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride

CAS RN

1228070-88-9
Record name 3-Furanmethanamine, 5-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228070-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-tert-Butylfuran-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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